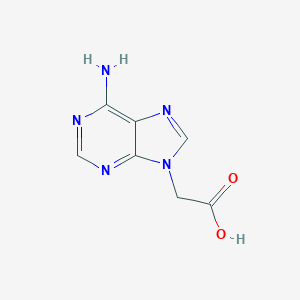

(6-Amino-9H-purin-9-yl)acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(6-aminopurin-9-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c8-6-5-7(10-2-9-6)12(3-11-5)1-4(13)14/h2-3H,1H2,(H,13,14)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVNWGFYTKKIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470022 | |

| Record name | (6-Amino-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20128-29-4 | |

| Record name | (6-Amino-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Amino 9h Purin 9 Yl Acetic Acid and Its Analogues

Established Synthetic Pathways to (6-Amino-9H-purin-9-yl)acetic acid

The traditional synthesis of this compound and its analogues relies heavily on the derivatization of purine (B94841) precursors. These methods include N-alkylation to introduce the acetic acid moiety, often followed by hydrolysis and the strategic use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.

Derivatization Strategies from Purine Precursors

The most common approach to synthesizing this compound involves the direct modification of adenine (B156593) or its derivatives. This strategy is centered around the formation of a carbon-nitrogen bond at the N9 position of the purine ring.

The alkylation of the purine ring is a fundamental step in the synthesis of this compound. Adenine possesses multiple nucleophilic nitrogen atoms, but the N9 position is generally favored for alkylation under various conditions, leading to the thermodynamically more stable product. acs.orgub.edu The reaction is typically an SN2 nucleophilic substitution. pharmaffiliates.com

The direct alkylation of adenine with a suitable two-carbon synthon bearing a protected carboxyl group is a key strategy. This reaction is usually carried out in the presence of a base to deprotonate the purine ring, enhancing its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.comnih.gov The choice of base and solvent can influence the regioselectivity of the alkylation, with N9-alkylation being the major product in many cases. ub.edusigmaaldrich.com

For instance, the reaction of adenine with an alkyl halide, such as ethyl chloroacetate (B1199739), in the presence of a base leads to the formation of the corresponding N9-substituted purine. pnas.org While N9 is the primary site of alkylation, the formation of other isomers, such as N7 and N3-alkylated products, can occur. acs.orgsigmaaldrich.com The separation of these regioisomers can be a significant challenge in the purification process.

| Alkylating Agent | Base | Solvent | Typical Outcome |

|---|---|---|---|

| Ethyl chloroacetate | K₂CO₃, NaH | DMF, DMSO | Predominantly N9-alkylation |

| Benzyl (B1604629) bromide | NaH, t-BuOK | DMSO | Mixture of N9 and N3 isomers |

| Alkyl halides | Tetrabutylammonium (B224687) hydroxide (B78521) | Acetonitrile (B52724) | Improved regioselectivity for N9 |

The acetic acid side chain is typically introduced in a protected form, most commonly as an ester, to prevent the free carboxylic acid from interfering with the N-alkylation reaction. Haloacetic acid esters, such as ethyl chloroacetate or tert-butyl bromoacetate (B1195939), are frequently employed as the alkylating agents. pnas.orgyoutube.com

The reaction of adenine with ethyl chloroacetate in the presence of a base like potassium carbonate yields ethyl (6-amino-9H-purin-9-yl)acetate. pnas.org This intermediate is a crucial precursor to the final target compound. The ester group serves as a stable protecting group for the carboxylic acid functionality throughout the initial synthesis and purification steps. The choice of the ester group (e.g., ethyl, tert-butyl) can be strategic, as it influences the conditions required for its subsequent removal. youtube.com

Hydrolytic Routes for Precursor Transformation

Once the acetic acid moiety has been successfully introduced as an ester, the next critical step is the hydrolysis of this ester to yield the free carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a common method for the deprotection of esters. For instance, a tert-butyl ester can be effectively cleaved using trifluoroacetic acid (TFA) in a solvent like dichloromethane. youtube.com The kinetics of the acid-catalyzed hydrolysis of esters like ethyl acetate (B1210297) have been extensively studied, often following pseudo-first-order kinetics. researchgate.net

Alternatively, base-catalyzed hydrolysis, or saponification, using an aqueous base such as sodium hydroxide is also a viable method. The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule, including any protecting groups on the purine ring itself. Careful control of pH is crucial, especially when base-labile protecting groups are present, to avoid their premature cleavage. youtube.com

Implementation of Protecting Group Chemistry in Target Compound Synthesis

Protecting groups play a pivotal role in the synthesis of this compound, ensuring that reactions occur at the desired positions and preventing the formation of byproducts. The exocyclic amino group at the C6 position of adenine is nucleophilic and can compete with the ring nitrogens during alkylation. To circumvent this, the amino group is often protected.

A common protecting group for the 6-amino group is the benzoyl (Bz) group. N6-Benzoyladenine is a commercially available starting material that can be used in the N-alkylation step. nih.gov Another example is the use of a 4-methoxybenzoyl group. youtube.com After the successful introduction of the acetic acid side chain at the N9 position, the benzoyl group can be removed under basic conditions, such as treatment with ammonia (B1221849) in methanol (B129727) or sodium methoxide (B1231860) in methanol. ub.edu

The carboxylic acid functionality of the acetic acid moiety is almost always protected as an ester during the N-alkylation step. As mentioned previously, ethyl and tert-butyl esters are common choices. The selection of the ester is critical for devising an orthogonal protection strategy, where one protecting group can be removed selectively in the presence of others. For example, a tert-butyl ester can be removed under acidic conditions that would leave a benzoyl protecting group on the amino group intact. youtube.com

| Functional Group | Protecting Group | Protection Method | Deprotection Method |

|---|---|---|---|

| 6-Amino group | Benzoyl (Bz) | Reaction with benzoyl chloride | Basic hydrolysis (e.g., NH₃ in MeOH) ub.edu |

| 6-Amino group | 4-Methoxybenzoyl | Reaction with 4-methoxybenzoyl chloride youtube.com | Acidic or controlled basic hydrolysis youtube.com |

| Carboxylic acid | Ethyl ester | Alkylation with ethyl haloacetate | Acidic or basic hydrolysis researchgate.net |

| Carboxylic acid | tert-Butyl ester | Alkylation with tert-butyl haloacetate | Acidic hydrolysis (e.g., TFA) youtube.com |

Advanced Synthetic Approaches and Methodological Innovations

In recent years, efforts have been made to develop more efficient and environmentally friendly methods for the synthesis of N-alkylated purines. These advanced approaches aim to reduce reaction times, improve yields, and enhance regioselectivity.

One of the most significant innovations is the use of microwave-assisted synthesis. news-medical.netacs.orgnih.gov Microwave irradiation can dramatically accelerate the rate of N-alkylation reactions, often reducing reaction times from hours to minutes. acs.orgnih.gov This technique has been successfully applied to the alkylation of various purine derivatives with alkyl halides, showing improved yields and, in some cases, enhanced regioselectivity for the N9 isomer. acs.org The use of phase-transfer catalysts in conjunction with microwave irradiation has also been reported to be effective for the N-alkylation of purines under solvent-free conditions. nih.gov

Flow chemistry represents another modern approach that offers advantages such as improved reaction control, safety, and scalability. While specific applications to the synthesis of this compound are not widely reported, the principles of continuous flow have been successfully applied to the synthesis of other complex heterocyclic molecules, suggesting its potential applicability in this area.

Application of Specific Catalysts and Bases in Purine Alkylation (e.g., Phosphazene Bases)

The alkylation of purines is often complicated, yielding mixtures of N-alkylated compounds, primarily at the N7 and N9 positions. researchgate.net The choice of base and catalyst is crucial for controlling the regioselectivity of the reaction. Strong, non-nucleophilic bases are preferred to deprotonate the purine ring, enhancing its nucleophilicity without competing in the alkylation reaction.

While phosphazene bases are known for their strength in organic synthesis, specific literature detailing their application in the synthesis of this compound is not prevalent. However, other strong bases like potassium carbonate (K₂CO₃) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly employed. mdpi.comresearchgate.net In one described synthesis, adenine is reacted with an epoxide in the presence of K₂CO₃ in dimethylformamide (DMF) to achieve regioselective ring opening, a process analogous to alkylation. mdpi.com

Microwave-assisted alkylation of purines in the presence of a base in DMF has been shown to proceed without the need for a phase-transfer catalyst. researchgate.net Studies on the benzylation of adenine have utilized DBU in dimethyl sulfoxide (B87167) (DMSO). researchgate.net Furthermore, tetrabutylammonium hydroxide has been identified as an effective base for achieving regioselective N9 alkylation. researchgate.net

The use of Lewis acid catalysts, such as tin(IV) chloride (SnCl₄), is another strategy, particularly in the Vorbrüggen (silylation) method, to direct alkylation. nih.gov This method is typically used for preparing nucleosides but can be adapted for other alkylations. nih.gov

Table 1: Bases and Catalysts in Purine Alkylation

| Base/Catalyst | Reactant(s) | Solvent | Outcome | Reference |

|---|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Adenine, Epoxide | DMF | Regioselective N9-alkylation | mdpi.com |

| DBU | Adenine, Benzyl Chloride | DMSO | N9- and N3-alkylation | researchgate.net |

| Tetrabutylammonium hydroxide | Purines, Alkyl halide | Not specified | Regioselective N9-alkylation | researchgate.net |

| Tin(IV) Chloride (SnCl₄) | Silylated Purines, Alkyl halide | DCE, ACN | Regioselective N7 or N9 alkylation | nih.govacs.org |

Solid-Phase Synthesis Techniques for Purine Analogues

Solid-phase synthesis offers a streamlined approach for creating libraries of purine analogues, simplifying purification and handling. nih.govnih.gov In this technique, the purine scaffold or a precursor is attached to a solid support, such as Merrifield resin. nih.gov

Peptide nucleic acids (PNAs), which are DNA/RNA analogues with a peptide-like backbone, also utilize solid-phase synthesis. frontiersin.org The assembly is typically performed on a resin support, with monomers added sequentially. frontiersin.org This highlights the versatility of solid-phase techniques for creating diverse purine-containing structures.

Regioselective Synthesis and Control of Isomer Formation (e.g., N9, N7, N3 Alkylation)

A significant challenge in the synthesis of this compound is controlling the site of alkylation. The purine ring of adenine has several nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6-amino group), leading to potential formation of multiple isomers. rsc.org Direct alkylation with alkyl halides under basic conditions often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and predominant product. researchgate.netnih.govacs.org

The regioselectivity is influenced by several factors:

Steric Hindrance : Bulky substituents on the purine ring or the alkylating agent can direct the reaction towards less hindered positions. For instance, certain substituents can shield the N7 position, favoring N9 alkylation. researchgate.net

Electronic Effects : The electronic properties of substituents on the purine ring can alter the nucleophilicity of the different nitrogen atoms. rsc.org

Reaction Conditions : The choice of solvent, base, and temperature can shift the balance between kinetic and thermodynamic control. nih.govnih.gov For example, reacting a silylated 6-chloropurine (B14466) with a tert-alkyl halide using SnCl₄ as a catalyst can lead to the kinetically favored N7-isomer at lower temperatures, while higher temperatures promote the formation of the thermodynamically stable N9-isomer. nih.govacs.org

Kinetic studies on the benzylation of adenine in DMSO showed that the formation of the N9-adduct is slightly more activated but is favored due to a less negative activation entropy, highlighting the complex interplay of thermodynamic factors. researchgate.net Computational studies also indicate that in aqueous solution, alkylation at adenine's N1 and N7 positions is kinetically controlled, whereas modification at the N6 amino group is a result of thermodynamic equilibration. nih.gov

Table 2: Factors Influencing Regioselectivity in Adenine Alkylation

| Factor | Influence on Isomer Formation | Example | Reference |

|---|---|---|---|

| Thermodynamic Control | Favors the most stable isomer, typically N9. | Direct alkylation often yields N9 as the major product. | nih.govacs.org |

| Kinetic Control | Favors the fastest-formed isomer, can be N7. | Use of SnCl₄ at lower temperatures can yield N7-isomer. | nih.govacs.org |

| Solvent Effects | Can alter the nucleophilicity of nitrogen atoms. | Aqueous solution reduces the nucleophilicity of N1. | nih.gov |

| Protecting Groups | Can block certain positions to direct alkylation. | N⁶-protection can influence N7 vs. N9 selectivity. | nih.gov |

Synthetic Routes to Key Intermediates (e.g., diazoacetone derivatives)

The most common intermediate for synthesizing this compound is an ester of a haloacetic acid, such as ethyl bromoacetate or ethyl chloroacetate. nih.govnih.gov

Ethyl bromoacetate is typically synthesized via the esterification of bromoacetic acid. chemicalbook.com This process involves reacting bromoacetic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. chemicalbook.comguidechem.com Bromoacetic acid itself can be prepared by the bromination of acetic acid. guidechem.comorgsyn.org

While the prompt mentions diazoacetone derivatives, direct alkylation with haloacetates is the more standard route for this specific target compound. However, diazoacetate derivatives are valuable intermediates in other organic syntheses, including the functionalization of aromatic compounds through photoredox catalysis, which can furnish sp²-sp³ coupled products without a transition-metal catalyst. nih.gov

Design and Synthesis of Conjugates and Prodrug Forms

This compound and its analogues can be modified to create conjugates and prodrugs to enhance their properties. nih.govgoogle.com Prodrug strategies are often employed to improve characteristics such as oral absorption or tissue targeting. nih.govdntb.gov.ua

A common approach is the formation of ester prodrugs, where the carboxylic acid group is masked. nih.gov This can increase lipophilicity and facilitate passage across cell membranes. Once inside the cell, cellular enzymes cleave the ester to release the active carboxylic acid.

Conjugation involves linking the purine derivative to another molecule, such as an amino acid, peptide, or another drug molecule. nih.govnih.govresearchgate.net This can be achieved by forming an amide bond between the carboxylic acid group of this compound and an amino group on the other molecule. This strategy is used to create molecules with combined activities or to target specific tissues. For instance, conjugates of purines with amino acids have been synthesized and investigated for various therapeutic activities. nih.govresearchgate.net The synthesis often involves standard peptide coupling methods. nih.gov

Compound Names

Structure Activity Relationship Sar and Mechanistic Elucidation of 6 Amino 9h Purin 9 Yl Acetic Acid and Its Analogs

Influence of Purine (B94841) Nucleobase Modifications on Biological Function

Modifications to the purine ring of (6-Amino-9H-purin-9-yl)acetic acid analogs have profound effects on their biological activity. The purine core itself is a critical element for interaction with biological targets, often mimicking endogenous purines like adenine (B156593). researchgate.netnih.gov

Substitutions at various positions on the purine ring can dramatically alter the compound's potency and selectivity. For instance, in a series of purine-scaffold compounds designed as inhibitors of the heat shock protein 90 (Hsp90) paralog Grp94, modifications at the C8 position of the purine ring were explored. The introduction of a hydrophobic 8-benzyl group was a key feature of these inhibitors. nih.gov Further SAR studies on these 8-benzyladenine derivatives showed that the nature of substituents on the benzyl (B1604629) ring was critical for activity. Generally, chlorine substituents were preferred over other groups like methoxy (B1213986) (–OCH3), trifluoromethoxy (–OCF3), trifluoromethyl (–CF3), cyano (–CN), or methyl (–CH3), indicating that a specific hydrophobic and electronic profile enhances binding to the target protein. nih.gov Bromine was also found to be a tolerable substituent. nih.gov

In another context, the substitution at the C6 position of the purine ring is a common strategy for modifying biological activity. Studies on 6-substituted purine derivatives have shown that the nature of the atom linking a substituent to the C6 position is critical. For example, in a series of compounds developed for inotropic activity, thioether-linked derivatives were found to be superior to their oxygen and nitrogen isosteres. researchgate.net Furthermore, for analogs with anti-HIV activity, substitutions at the C6 position with alkoxy, alkylamino, or arylamino groups resulted in active compounds, whereas analogs with 6-thio, 6-alkylthio, or 6-methyl groups were inactive. nih.gov This highlights the specific requirements for interaction at the C6 position for different biological targets.

The table below summarizes the influence of various substituents on the purine nucleobase on the biological activity of analog compounds.

| Modification Site | Substituent | Observed Effect on Biological Activity | Reference |

| C8 | Hydrophobic groups (e.g., substituted benzyl) | Can confer selectivity for specific protein targets like Grp94. nih.gov | nih.gov |

| C8 (on benzyl ring) | Chlorine | Generally preferred over other functionalities like -OCH3, -CF3, -CN for Hsp90 inhibition. nih.gov | nih.gov |

| C6 | Thioether linkage | Superior to oxygen or nitrogen linkages for positive inotropic activity. researchgate.net | researchgate.net |

| C6 | Alkoxy, Alkylamino, Arylamino | Conferred anti-HIV activity. nih.gov | nih.gov |

| C6 | Thio, Alkylthio, Methyl | Led to inactive compounds against HIV. nih.gov | nih.gov |

| C2 | Amino group | Often included in analogs to mimic natural purines like guanine. nih.gov | nih.gov |

Contribution of the Acetic Acid Side Chain to Molecular Interactions and Biological Targeting

The acetic acid side chain at the N9 position is a key determinant of the molecule's physical properties and its mode of interaction with biological targets. This acidic functional group can participate in various non-covalent interactions, including hydrogen bonding and ionic interactions, which are crucial for molecular recognition.

The length and composition of the side chain are critical for biological activity. In studies of N-(purin-6-yl)aminopolymethylene carboxylic acids, the length of the polymethylene chain acting as a linker was found to be crucial for cytotoxic activity. mdpi.com This suggests that the side chain plays a role in positioning the purine moiety optimally within a biological target's binding site. For example, compound 1d (n=10 in the study), an N-(purin-6-yl)amino acid with a long linker, showed high cytotoxicity. mdpi.com

Modifications of the side chain can also introduce chirality, which can have a significant impact on biological activity. For instance, in an analog of Tenofovir, which contains the (6-amino-9H-purin-9-yl) moiety, the presence of a chiral center in the side chain was critical. The S-isomer of (1-(6-amino-9H-purin-9-yl)-3-fluoropropan-2-yloxy)methylphosphonic acid (FPMPA) exhibited significantly higher antiviral activity than the R-isomer, demonstrating stereospecificity in the interaction with the biological target. nih.gov

Furthermore, the acetic acid moiety can be replaced with other functional groups to alter the compound's properties. Replacing the flexible sugar moiety of natural nucleosides with a carbocyclic unit is a strategy to increase metabolic stability. researchgate.net This approach led to the synthesis of carbocyclic nucleoside analogs that are resistant to enzymatic degradation. researchgate.net The side chain can also be an amino acid or a peptide, creating purine-amino acid conjugates. These conjugates have shown potential as antimycobacterial agents. nih.gov

The table below illustrates how modifications to the side chain affect the properties and activity of this compound analogs.

| Side Chain Feature | Modification Example | Impact on Molecular Interaction/Biological Targeting | Reference |

| Chain Length | Varying length of polymethylene chain in N-(purin-6-yl)amino carboxylic acids | Crucial for cytotoxic activity, likely by optimizing the position of the purine in the binding site. mdpi.com | mdpi.com |

| Chirality | S- and R-isomers of FPMPA | The S-isomer showed significantly higher antiviral activity, indicating stereospecific binding. nih.gov | nih.gov |

| Functional Group | Replacement of acetic acid with a phosphonate (B1237965) group | Mimics the 5'-phosphate of natural nucleotides, as seen in Tenofovir. nih.gov | nih.gov |

| Backbone Structure | Replacement of ribose with a carbocyclic unit | Increases resistance to enzymatic degradation. researchgate.net | researchgate.net |

| Conjugation | Linking to amino acids or dipeptides | Creates conjugates with potential antimycobacterial activity. nih.gov | nih.gov |

Role of the 6-Amino Group in Biological Reactivity and Selectivity

The exocyclic 6-amino group of the adenine ring is a critical functional group that plays a pivotal role in molecular recognition through hydrogen bonding. In many biological systems, this amino group acts as a hydrogen bond donor, mimicking the interactions of endogenous adenine in DNA, RNA, or with ATP-binding proteins. nih.gov

The presence and orientation of the 6-amino group are often essential for biological activity. For example, in the context of protein-DNA interactions, replacing a canonical amino acid in a protein with a nucleobase amino acid containing the 6-amino purine moiety can enhance binding affinity to DNA. nih.gov This enhancement is attributed to the specific hydrogen bonding patterns formed by the 6-amino group.

Chemical modification of the 6-amino group is a common strategy in drug design to modulate activity, selectivity, and pharmacokinetic properties. For example, N-acylation of the 6-amino group, such as with a 4-methoxybenzoyl (anisoyl) group, can be used as a protecting group during synthesis. mdpi.com However, such modifications can also directly influence biological activity. In a series of purine derivatives designed for inotropic activity, linking different substituents via a nitrogen atom at the C6 position was explored, although these were found to be less effective than thioether linkages in that specific series. researchgate.net

Furthermore, the reactivity of the 6-amino group is central to the synthesis of many derivatives. It can act as a nucleophile to displace leaving groups, as seen in the synthesis of N-(purin-6-yl)amino acids from 6-chloropurine (B14466). mdpi.com The synthesis of dipeptide conjugates also involves the 6-amino position, though this can sometimes lead to racemization at an adjacent chiral center, indicating the electronic influence of the purine ring on the reactivity of its substituents. nih.gov

The table below highlights the importance of the 6-amino group.

| Aspect of the 6-Amino Group | Observation/Modification | Significance in Biological Reactivity and Selectivity | Reference |

| Hydrogen Bonding | Acts as a hydrogen bond donor | Essential for mimicking endogenous adenine and for specific binding to biological targets like proteins and nucleic acids. nih.gov | nih.gov |

| N-Acylation | Protection with an anisoyl group | A synthetic strategy that can also modulate biological activity. mdpi.com | mdpi.com |

| Nucleophilic Reactivity | Reaction with 6-chloropurine | A key step in the synthesis of various N6-substituted adenine derivatives. mdpi.comnih.gov | mdpi.comnih.gov |

| Influence on Chirality | Potential for racemization in N-(purin-6-yl)-α-amino acids | The purine system can influence the stability of adjacent chiral centers during chemical reactions. nih.gov | nih.gov |

Positional Isomerism and its Impact on Biological Profiles

Positional isomerism, particularly the point of attachment of the side chain to the purine ring, is a critical factor that significantly influences the biological and pharmacological profiles of purine derivatives. While this compound has the side chain at the N9 position, which is common in nucleoside analogs, attachment at other positions, such as N3, N7, or even to the exocyclic 6-amino group, results in distinct isomers with different properties.

The alkylation of purines often leads to a mixture of isomers. For example, the alkylation of 8-substituted adenines can yield a mixture of N9 and N3 isomers, which can be separated chromatographically. nih.gov This separation is crucial because the different isomers can exhibit vastly different biological activities. The N9 isomer is often the desired product as it mimics natural nucleosides.

The biological activity of N6-substituted isomers, such as N-(purin-6-yl)amino carboxylic acids, has also been extensively studied. mdpi.com In these compounds, the side chain is attached to the exocyclic amino group. The cytotoxic activity of these compounds is highly dependent on the nature of the linker, demonstrating that the spatial arrangement of the purine and the functional group on the side chain is critical. mdpi.com

Comparing isomers where the side chain is attached at different nitrogen atoms of the purine ring reveals the importance of the substitution pattern for receptor binding and biological function. For instance, the synthesis of N-(9-benzylpurin-6-yl)-(S)-alanine was used to study racemization mechanisms, highlighting how substitution at the N9 position can influence the reactivity at the N6 position. nih.gov Furthermore, the synthesis of a purine ligand, 2-(6-oxo-6,9-dihydro-1H-purin-1-yl)acetic acid (an isomer of hypoxanthine-1-yl-acetic acid), demonstrates the exploration of different substitution patterns to create new coordination polymers, indicating the diverse chemical possibilities arising from positional isomerism. researchgate.net

The table below summarizes the impact of positional isomerism on the properties of purine derivatives.

| Isomer Type | Description | Impact on Biological Profile | Reference |

| N9 vs. N3 Isomers | Alkylation of the purine ring can occur at different nitrogen atoms. | Often exhibit different biological activities, necessitating separation and individual evaluation. nih.gov | nih.gov |

| N9-substituted (e.g., this compound) | Side chain is attached to the N9 position of the purine ring. | Mimics natural nucleosides and is a common scaffold for antiviral and other therapeutic agents. nih.gov | nih.gov |

| N6-substituted (e.g., N-(purin-6-yl)amino acids) | Side chain is attached to the exocyclic 6-amino group. | Activity is highly dependent on the linker, indicating a different mode of interaction with biological targets. mdpi.com | mdpi.com |

| Other Isomers (e.g., N1-substituted) | Side chain is attached to other positions like N1. | Explored for creating novel chemical structures like coordination polymers. researchgate.net | researchgate.net |

Biological and Biochemical Investigations of 6 Amino 9h Purin 9 Yl Acetic Acid

Engagement in Purine (B94841) Metabolism and Nucleotide Biosynthesis Pathways

(6-Amino-9H-purin-9-yl)acetic acid is structurally analogous to adenine (B156593), a fundamental component of nucleotides. This structural similarity suggests that it may interact with the enzymatic machinery of purine metabolism. The purine metabolic network is a critical cellular system responsible for the synthesis, interconversion, and degradation of purine nucleotides, which are essential for DNA and RNA synthesis, energy transfer (as ATP and GTP), and cellular signaling.

The formation of this compound as a metabolite of Adefovir, an antiviral nucleotide analog, underscores its entry into cellular metabolic pathways. semanticscholar.org Adefovir itself is an analog of adenosine (B11128) monophosphate and, upon phosphorylation to its diphosphate (B83284) form, acts as a competitive inhibitor and chain terminator of viral DNA polymerase. nih.govnih.gov The metabolic processing of Adefovir to this compound indicates that the parent compound is recognized by cellular enzymes, and its metabolite may subsequently participate in or interfere with normal purine processing.

Modulation of Cellular Signaling Cascades

The structural resemblance of this compound to adenine suggests a potential to modulate cellular signaling pathways that are regulated by purinergic molecules. Adenine and its derivatives, such as ATP and cyclic AMP (cAMP), are key signaling molecules. For instance, the cAMP signaling pathway, initiated by the enzyme adenylyl cyclase, is a ubiquitous second messenger system that regulates a vast array of cellular processes.

While direct evidence of this compound modulating specific signaling cascades is limited, the known effects of other N9-substituted purine derivatives provide a basis for speculation. For example, various N9-substituted purines have been shown to exhibit biological activity, including influencing cytokinin bioassays. nih.gov It is plausible that the acetic acid moiety at the N9 position could influence the interaction of the adenine base with the binding sites of signaling proteins, such as protein kinases or G-protein coupled receptors, potentially leading to either agonistic or antagonistic effects. However, specific studies on the effect of this compound on pathways like the cAMP-dependent protein kinase (PKA) pathway are needed to confirm this. uni.lu

Interactions with Enzymes Involved in Purine Metabolism

Given its structure, this compound is a candidate for interaction with several key enzymes in the purine salvage pathway. This pathway recycles purine bases from the degradation of nucleic acids, conserving cellular energy. The primary enzymes in this pathway are adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). ebi.ac.uk

APRT catalyzes the conversion of adenine to adenosine monophosphate (AMP), while HGPRT salvages hypoxanthine (B114508) and guanine. As an N9-substituted adenine analog, this compound could potentially act as a substrate, inhibitor, or allosteric modulator of APRT. Its ability to bind to the active site would depend on the tolerance of the enzyme for a carboxymethyl group at the N9 position, which normally accommodates a ribose-5-phosphate (B1218738) moiety. Similarly, its interaction with adenylate kinases, which phosphorylate AMP to ADP, could also be investigated. nih.gov

Table 1: Potential Enzyme Interactions of this compound

| Enzyme | Potential Interaction | Implication |

| Adenine Phosphoribosyltransferase (APRT) | Substrate or Inhibitor | Could be converted to a nucleotide analog or block the recycling of adenine. |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Unlikely to interact due to substrate specificity for hypoxanthine and guanine. | --- |

| Adenylate Kinase (AK) | Substrate or Inhibitor | If converted to a monophosphate, could be further phosphorylated or inhibit the phosphorylation of natural nucleotides. |

Implications as a Purine Analog in Fundamental Biochemical Processes

As a purine analog, this compound has the potential to interfere with fundamental biochemical processes that rely on a steady supply of purine nucleotides. These processes include DNA and RNA synthesis, cellular energy metabolism, and the synthesis of essential cofactors like NAD+ and FAD.

Mechanistic Studies of Translational Read-Through Induction

Translational read-through is a process where the ribosome bypasses a stop codon, leading to the synthesis of a C-terminally extended protein. Certain small molecules, including some purine analogs like 2,6-diaminopurine, have been shown to induce translational read-through, offering a potential therapeutic strategy for genetic diseases caused by nonsense mutations. acs.orgnih.gov

The mechanism often involves the binding of the small molecule to the ribosomal decoding center, which can alter the fidelity of translation termination. While there are no direct studies investigating the effect of this compound on this process, its identity as an N9-substituted purine derivative makes it a compound of interest in this area. nih.gov The nature of the substitution at the N9 position can influence the interaction with the ribosome and its components. Mechanistic studies would be required to determine if this compound can bind to the ribosomal A-site and promote the misreading of stop codons.

Table 2: Investigated and Potential Biological Activities

| Biological Process | Involvement of this compound | Evidence |

| Purine Metabolism | Metabolite of Adefovir | Confirmed |

| Nucleotide Biosynthesis | Potential interference as a purine analog | Inferred from structure |

| Cellular Signaling | Potential modulation of purinergic signaling | Inferred from structure and related compounds |

| Enzyme Interaction | Potential substrate/inhibitor of purine salvage enzymes | Inferred from structure |

| Translational Read-Through | Potential to induce read-through | Inferred from structure as a purine analog |

Applications of 6 Amino 9h Purin 9 Yl Acetic Acid in Biomedical Research

Design and Synthesis of Peptide Nucleic Acid (PNA) Monomers and Oligomers

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain of N-(2-aminoethyl)glycine units. mdpi.com This neutral backbone eliminates the electrostatic repulsion inherent in natural nucleic acids, leading to stronger and more specific binding to complementary DNA or RNA sequences. mdpi.com (6-Amino-9H-purin-9-yl)acetic acid serves as a crucial starting material for the synthesis of the adenine-containing PNA monomers.

The synthesis process often involves protecting the exocyclic amino group of the purine (B94841) and the carboxylic acid group to allow for controlled oligomerization. A common strategy utilizes the tert-butyl ester of this compound as a precursor. peptide.com Research has detailed an efficient synthesis of {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid, a key PNA adenine (B156593) monomer, starting from tert-Butyl (6-amino-9H-purin-9-yl)acetate. peptide.com This process involves N-acylation followed by acidic hydrolysis to yield the final protected monomer ready for solid-phase PNA synthesis. peptide.com

The general cycle for PNA synthesis using such monomers involves three main steps:

Deprotection: Removal of the terminal protecting group (e.g., Fmoc) from the growing PNA chain. nih.gov

Coupling: Activation of the carboxylic acid of the incoming PNA monomer and its subsequent coupling to the deprotected amine of the chain. nih.gov

Capping: Acetylation of any unreacted chains to prevent the formation of deletion sequences. nih.gov

This modular approach allows for the creation of PNA oligomers with specific sequences for various applications, including antisense therapy and diagnostics. biosearchtech.comnih.gov

Table 1: Key Steps in PNA Monomer Synthesis from this compound derivatives

| Step | Starting Material | Reagents | Product | Purpose | Reference |

|---|---|---|---|---|---|

| Protection | tert-Butyl (6-amino-9H-purin-9-yl)acetate | 4-Methoxybenzoyl chloride, Pyridine | tert-Butyl {6,6-bis[(4-methoxybenzoyl)amino]-9H-purin-9-yl}acetate | Protects the exocyclic amino group for controlled reaction. | peptide.com |

| Hydrolysis | tert-Butyl {6,6-bis[(4-methoxybenzoyl)amino]-9H-purin-9-yl}acetate | Trifluoroacetic acid (TFA), Water | {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid | Removes the tert-butyl ester and one acyl protecting group to yield the final monomer for oligomerization. | peptide.com |

Development of Nucleobase-Caged Molecules for Photochemical Control in Biological Systems

The ability to control biological processes with high spatial and temporal precision is a major goal in chemical biology. One powerful strategy is the use of "caged" molecules, where a bioactive compound is rendered inert by a photolabile protecting group (PPG). researchgate.netgu.se Irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule and initiating a biological response. researchgate.net

Purine derivatives are prime candidates for caging, given their central role in cellular signaling and genetics. While direct caging of this compound is not widely documented, the principles of caging purines and other biomolecules are well-established. nih.gov For instance, the o-nitrobenzyl group and its derivatives are commonly used PPGs that can be attached to the nucleobase. gu.se The development of PPGs that are sensitive to longer wavelength light (red-shifted) is an active area of research, as this minimizes phototoxicity and allows for deeper tissue penetration. researchgate.net

The acetic acid moiety of this compound provides a convenient attachment point for either a PPG or for linking the purine to another molecule that is part of a photocontrolled system. This allows for the precise, light-activated release of a purine-based signal, enabling researchers to study dynamic processes like cell signaling, gene expression, and neurotransmission with unprecedented control. researchgate.netgu.se

Therapeutic Targeting of Nonsense Mutations: Development of Translational Read-Through Inducing Drugs (TRIDs)

Nonsense mutations are point mutations that introduce a premature termination codon (PTC) into the mRNA sequence, leading to the production of a truncated, non-functional protein. nih.govgoogle.com These mutations are responsible for approximately 11-12% of all inherited genetic diseases. nih.gov A promising therapeutic strategy for these disorders is the use of small molecules known as Translational Read-Through Inducing Drugs (TRIDs). nih.gov These compounds cause the ribosome to misread the PTC and insert an amino acid, allowing translation to continue and produce a full-length, potentially functional protein. nih.govgoogle.com

The search for new, more potent, and less toxic TRIDs is an area of intense research. Aminoglycoside antibiotics were among the first compounds identified with read-through activity, but their clinical use is limited by significant side effects. nih.gov This has spurred the discovery of non-aminoglycoside TRIDs, such as Ataluren (PTC124). nih.gov

Recent patent literature suggests that purine derivatives, including this compound, are being investigated for their potential as TRIDs. A French patent application lists this compound among a series of purine derivatives for use in treating or preventing diseases caused by nonsense mutations. nih.gov While detailed efficacy data for this specific compound in peer-reviewed literature is still emerging, its inclusion in such patents highlights the interest in purine scaffolds for the development of new TRID candidates. The rationale is that these molecules may interact with the ribosomal machinery to modulate the fidelity of translation termination.

Applications in Pharmaceutical and Medicinal Chemistry Research

Exploration as Potential Purinoceptor Antagonists

Purinergic receptors, or purinoceptors, are a family of receptors found throughout the body that are activated by extracellular nucleotides like ATP and adenosine (B11128). They are broadly classified into P1 receptors (activated by adenosine) and P2 receptors (activated by ATP/ADP, UTP/UDP). nih.gov These receptors are involved in a vast range of physiological and pathological processes, including inflammation, neurotransmission, and cardiovascular function, making them attractive drug targets. nih.govnih.gov

P2Y receptors are G-protein-coupled receptors (GPCRs) with eight subtypes in mammals, each with a unique ligand profile and signaling pathway. nih.gov The development of selective antagonists for these receptors is a key goal for treating various diseases. Given its structural similarity to adenine, this compound and its derivatives are logical candidates for exploration as purinoceptor ligands. While comprehensive studies on this compound itself as a purinoceptor antagonist are not extensively published, the broader class of purine derivatives has been widely investigated. nih.gov The synthesis of various purine derivatives is often aimed at creating libraries of compounds to screen for activity at kinases and receptors, including purinoceptors. nih.govusbio.net The acetic acid side chain provides a vector for modification to enhance affinity and selectivity for specific P2Y receptor subtypes.

Use in Disease Modeling and In Vivo Studies

An important role for this compound in biomedical research comes from its identity as a metabolite of the antiviral drug Adefovir. nih.gov Adefovir is a nucleotide analog reverse transcriptase inhibitor used in the treatment of chronic hepatitis B infection. Understanding the metabolic fate of such drugs is crucial for evaluating their long-term efficacy and safety. The formation of metabolites like this compound is studied in pharmacokinetic and pharmacodynamic models to understand how the parent drug is processed in the body.

Functionalization of Modified Nucleic Acid Analogs (e.g., Locked Nucleic Acids)

Locked Nucleic Acids (LNAs) are a class of modified RNA nucleotides where the ribose ring is "locked" in an A-form conformation by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. nih.gov This modification confers several advantageous properties, including significantly increased thermal stability and resistance to nuclease degradation when incorporated into an oligonucleotide. nih.gov These features make LNA-modified oligonucleotides powerful tools for antisense applications, diagnostics, and gene silencing. nih.gov

The functionalization of LNA oligonucleotides with other molecules can expand their utility. For example, attaching reporter groups, delivery agents, or other bioactive molecules is a common strategy. While specific examples of using this compound to directly functionalize an LNA are not prominent in the literature, the chemical principles for such a conjugation are well-established.

A general strategy for creating functionalized nucleic acid analogs involves synthesizing monomers bearing a reactive handle. For instance, research on 2'-amino-α-L-LNA monomers demonstrates the synthesis of building blocks that can be further functionalized. reading.ac.uk Similarly, strategies have been developed to create LNA-amide linkages by coupling an LNA-acid monomer to a free amine within an oligonucleotide sequence. nih.gov The carboxylic acid group of this compound provides a prime site for conjugation to an amino-modified LNA monomer or oligonucleotide, enabling the attachment of the adenine moiety as a functional group for molecular recognition or other purposes.

Advanced Analytical Characterization in Research on 6 Amino 9h Purin 9 Yl Acetic Acid

High-Resolution Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular architecture of novel compounds. By probing the interactions of molecules with electromagnetic radiation, researchers can deduce structural features with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 9-phenyl-9H-purin-6-amine, the protons on the purine (B94841) ring system show distinct chemical shifts. core.ac.uk For (6-Amino-9H-purin-9-yl)acetic acid, the protons H-2 and H-8 of the purine ring are expected to appear as singlets in the aromatic region of the spectrum. The methylene (B1212753) protons of the acetic acid side chain would typically present as a singlet, with its chemical shift influenced by the adjacent nitrogen atom of the purine ring and the carboxylic acid group. The amine (NH₂) protons often appear as a broad singlet, and the carboxylic acid proton (COOH) would be a highly deshielded, broad singlet, though its observation can depend on the solvent used. For instance, in the ¹H NMR spectrum of acetic acid, the carboxylic acid proton is observed at a chemical shift of approximately 11.4 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each of the seven carbon atoms. The chemical shifts of the carbon atoms in the purine ring are characteristic of their positions within the heterocyclic system. For example, in related purine derivatives, the C-4, C-5, and C-8 carbons often resonate at distinct positions. core.ac.uk The carbonyl carbon of the carboxylic acid group is typically found at a significantly downfield chemical shift, often in the range of 170-180 ppm, as seen in the spectrum of acetic acid. uni.lu The methylene carbon of the acetic acid moiety would appear at a chemical shift influenced by the neighboring nitrogen and carbonyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may differ from experimental results.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~8.1-8.3 | - |

| H-8 | ~8.0-8.2 | - |

| CH₂ | ~5.0 | ~45 |

| NH₂ | Broad, variable | - |

| COOH | Broad, >10 | - |

| C-2 | - | ~152 |

| C-4 | - | ~150 |

| C-5 | - | ~120 |

| C-6 | - | ~156 |

| C-8 | - | ~141 |

| CH₂ | - | ~45 |

| C=O | - | ~170 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional moieties.

The presence of the carboxylic acid group would be indicated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. researchgate.net The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak typically around 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine group (NH₂) are expected to appear as two bands in the region of 3100-3500 cm⁻¹. The C-N stretching vibrations of the purine ring and the acetic acid side chain would likely be observed in the fingerprint region (below 1500 cm⁻¹). The characteristic absorptions of the purine ring itself, involving C=C and C=N stretching vibrations, are also expected in the 1400-1650 cm⁻¹ region. core.ac.uk

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Broad, Strong |

| Amine (N-H) | Stretching | 3100-3500 | Medium (two bands) |

| Carboxylic Acid (C=O) | Stretching | 1700-1725 | Strong, Sharp |

| Purine Ring (C=N, C=C) | Stretching | 1400-1650 | Medium to Strong |

| C-N | Stretching | 1000-1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₇N₅O₂), the expected monoisotopic mass is approximately 193.06 g/mol . In high-resolution mass spectrometry (HRMS), this value can be determined with high accuracy, confirming the molecular formula.

In electrospray ionization (ESI) mass spectrometry, the compound can be observed as various adducts. PubChem predicts several possible ions for this compound. uni.lu The protonated molecule ([M+H]⁺) would have an m/z of approximately 194.067. Other common adducts include the sodium adduct ([M+Na]⁺) at m/z ~216.049 and the deprotonated molecule ([M-H]⁻) in negative ion mode at m/z ~192.053. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further confirm the structure by showing characteristic losses, such as the loss of the carboxylic acid group.

Table 3: Predicted Mass Spectrometry Data for this compound Source: PubChem CID 11651306 uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 194.06725 |

| [M+Na]⁺ | 216.04919 |

| [M-H]⁻ | 192.05269 |

Chromatographic Separations and Purity Assessment

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of a reaction and assessing the purity of a sample. For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel is typically used. The choice of the mobile phase is crucial for achieving good separation.

For adenine (B156593) and its derivatives, various solvent systems have been reported. sigmaaldrich.comste-mart.commerckmillipore.comnih.gov A common mobile phase for separating polar, nitrogen-containing compounds is a mixture of a polar organic solvent, an acid or base, and water. For instance, a mixture of n-butanol, acetic acid, and water is frequently employed for the separation of amino acids and related compounds. nih.gov The retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions. The spot can be visualized under UV light (typically at 254 nm) due to the UV-absorbing nature of the purine ring.

Table 4: Example TLC System for Purine Derivatives

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | n-Butanol : Acetic Acid : Water (e.g., 4:1:1 v/v/v) |

| Visualization | UV light (254 nm) |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a highly efficient separation technique used for the purification and quantitative analysis of compounds. For a polar and ionizable compound like this compound, reversed-phase HPLC is a common method of choice.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter as it affects the ionization state of the carboxylic acid and the amino group, and thus the retention time of the compound. A UV detector is commonly used for detection, set at a wavelength where the purine ring exhibits strong absorbance (around 260 nm). The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound peak in the chromatogram. For related purine derivatives, HPLC methods have been developed that allow for the separation from structurally similar impurities. scispace.com

Table 5: Typical HPLC Parameters for the Analysis of Purine Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful tool for the rapid and high-resolution separation of "this compound" from related substances and impurities. The technique's use of sub-2 µm particle columns allows for significantly faster analysis times and improved separation efficiency compared to traditional High-Performance Liquid Chromatography (HPLC).

In a typical UPLC method for analyzing purine analogues, a reversed-phase approach is common. Due to the polar nature of "this compound," enhancing its retention on a non-polar stationary phase is often necessary. This can be achieved through derivatization or the use of ion-pairing agents. A widely used derivatization agent for amino acids and related compounds is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with the amino group to form a more hydrophobic and UV-active derivative. nih.gov Alternatively, ion-pairing reversed-phase chromatography can be employed, where an ion-pairing agent is added to the mobile phase to form a neutral complex with the analyte, thereby increasing its retention on a C18 or similar column.

A representative UPLC system for the analysis of "this compound" would likely involve a binary solvent system with a gradient elution profile to ensure the effective separation of the target compound from any potential impurities or components of the research matrix.

Table 1: Illustrative UPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 - 5 µL |

| UV Detection | 260 nm |

| Gradient | 5% B to 95% B over 5 minutes |

This table presents a hypothetical but representative set of UPLC conditions. Actual parameters may vary based on the specific research matrix and analytical goals.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This hybrid technique is invaluable for the unambiguous identification and quantification of "this compound," even at trace levels within complex mixtures.

For the analysis of "this compound," an LC-MS method would typically employ a UPLC system for separation, coupled to a tandem mass spectrometer (MS/MS). Electrospray ionization (ESI) is a common ionization source for this class of compounds, as it is a soft ionization technique that minimizes fragmentation of the parent molecule. The analysis is often performed in positive ion mode, monitoring the protonated molecule [M+H]⁺. uni.lu

In a tandem mass spectrometry approach, such as Multiple Reaction Monitoring (MRM), the precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high degree of specificity significantly reduces background noise and enhances the accuracy of quantification.

Table 2: Representative LC-MS/MS Parameters for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 194.0672 |

| Product Ion | A specific fragment ion resulting from CID (e.g., loss of the carboxylic acid group) |

| Collision Energy | Optimized for the specific transition |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

This table provides illustrative LC-MS/MS parameters. The specific product ion and collision energy would need to be determined experimentally.

Advanced Structural Elucidation Techniques

The definitive confirmation of the chemical structure of "this compound" and its analogues relies on a combination of advanced spectroscopic and crystallographic techniques.

X-ray Crystallography: Single-crystal X-ray diffraction provides unparalleled detail about the three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. yale.edu For N9-substituted adenine derivatives, X-ray crystallography can unambiguously determine the site of substitution and the conformation of the molecule. acs.orgnih.gov For instance, studies on related adenine derivatives have utilized this technique to confirm the N9-substitution pattern and to analyze intermolecular interactions such as hydrogen bonding. nih.gov The ability to grow suitable single crystals is a prerequisite for this powerful technique. doudnalab.org

Methodologies for Quantitative Analysis in Research Matrices

The accurate quantification of "this compound" in various research matrices is crucial for a wide range of studies. Research matrices can include cell culture media, reaction mixtures, or environmental samples. The choice of quantitative method depends on the complexity of the matrix, the required sensitivity, and the available instrumentation.

LC-MS/MS is the gold standard for the quantitative analysis of purine analogues in complex matrices due to its high selectivity and sensitivity. nih.govresearchgate.net A typical quantitative workflow involves the development of a robust and validated LC-MS/MS method, often using a stable isotope-labeled internal standard of "this compound" to correct for matrix effects and variations in instrument response. nih.gov

The sample preparation is a critical step to ensure the accuracy and reproducibility of the quantitative analysis. This may involve protein precipitation for biological samples, solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte, or a simple dilution for cleaner matrices.

Table 3: General Workflow for Quantitative Analysis of this compound in a Research Matrix

| Step | Description |

| 1. Sample Preparation | Extraction of the analyte from the matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). |

| 2. Internal Standard Spiking | Addition of a known amount of a stable isotope-labeled internal standard. |

| 3. LC-MS/MS Analysis | Separation and detection using an optimized and validated UPLC-MS/MS method. |

| 4. Calibration Curve | Generation of a calibration curve using standards of known concentrations. |

| 5. Quantification | Calculation of the analyte concentration in the unknown sample by comparing its response to the calibration curve. |

The development of such quantitative methods must adhere to rigorous validation guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Future Perspectives and Emerging Research Directions for 6 Amino 9h Purin 9 Yl Acetic Acid

Innovations in Synthetic Chemistry and Process Optimization for Analogues

The future synthesis of (6-Amino-9H-purin-9-yl)acetic acid analogues will focus on efficiency, stereochemical control, and the generation of diverse chemical scaffolds. The direct alkylation of adenine (B156593) often yields a mixture of regioisomers (N9, N7, and N3), making regioselective synthesis a primary goal. researchgate.netresearchgate.net

Key areas for innovation include:

Regioselective Alkylation: Developing novel strategies to ensure the acetic acid moiety is selectively attached at the N9 position of the purine (B94841) ring is crucial. researchgate.net Current methods using alkyl halides in polar aprotic solvents like DMF or DMSO often require careful optimization of bases (e.g., K₂CO₃, NaH) and reaction conditions to maximize the yield of the desired N9-substituted product. researchgate.netmdpi.commdpi.com

Advanced Protecting Group Strategies: For the synthesis of more complex analogues, particularly those involving peptide coupling, efficient protecting groups for the exocyclic amine of adenine are essential. The use of base-labile acyl groups (e.g., benzoyl) or Cbz protection has been explored and will continue to be refined. researchgate.net

Novel Scaffolds: Future synthetic efforts will likely incorporate the this compound motif into more complex molecular architectures, such as spirocyclic systems. mdpi.com The synthesis of such compounds, for example, through epoxide ring-opening reactions with adenine, opens up new three-dimensional chemical spaces for biological exploration. mdpi.com

Process Optimization: As seen in the synthesis of related compounds like {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid, moving from multi-step processes with carefully controlled pH to more robust, high-yield, one-pot or tandem reactions (e.g., simultaneous deprotection of ester and acyl groups) will be a key objective for industrial-scale production. mdpi.com This includes exploring alternative starting materials, such as 6-chloropurine (B14466) derivatives, which can offer facile routes to a variety of purine analogues. researchgate.netchemicalbook.com

| Synthetic Challenge | Potential Innovative Approach | Relevant Precedent/Starting Material |

| Regioisomer Formation | Catalyst-controlled alkylation; Flow chemistry for precise reaction control. | Alkylation of adenine with substituted alkyl halides. researchgate.netresearchgate.net |

| Racemization in Coupling | Use of racemization-suppressing coupling agents; Enzymatic coupling methods. | Coupling of N-(purin-6-yl)-amino acids with other amino acids. nih.gov |

| Limited Structural Diversity | Multi-component reactions; Synthesis on novel scaffolds (e.g., spirocycles). | Epoxide ring-opening with adenine. mdpi.com |

| Low Process Efficiency | Telescoped/one-pot reactions; Acidic hydrolysis for simultaneous deprotection. | Synthesis of {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid from a tert-butyl ester. mdpi.com |

In-depth Mechanistic Studies in Complex Biological Systems and In Vivo Models

While the in vitro activities of some purine derivatives are known, understanding the precise mechanism of action of this compound and its analogues in a living organism is a critical future endeavor. Adenine and its derivatives are ubiquitous in biology, participating in everything from genetic information storage to cellular energy transfer (ATP) and signaling. wikipedia.orgacademie-sciences.frdrugbank.com This ubiquity suggests that adenine-9-acetic acid could interact with a multitude of biological targets.

Future research will necessitate:

Target Identification and Validation: Employing techniques like activity-based protein profiling (ABPP) and global proteomics to identify the specific enzymes or receptors that this compound directly binds to within a cell. nih.gov As an analogue of adenosine (B11128), potential targets include adenosine receptors, kinases, and enzymes involved in purine metabolism. academie-sciences.frnih.gov

Pharmacokinetic and Metabolic Profiling: In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Researchers will need to determine its stability, how it is metabolized, and whether the parent compound or a metabolite is the active species.

Cellular Pathway Analysis: Investigating how the compound affects cellular signaling pathways. For instance, given that adenine derivatives can modulate kinases and are components of second messengers like cAMP, studies will explore its impact on pathways like the PI3K pathway or inflammatory cascades. drugbank.commdpi.com

Disease Model Efficacy: Testing the compound and its optimized analogues in relevant in vivo disease models (e.g., viral infections, cancer, mycobacterial infections) to correlate molecular mechanisms with therapeutic outcomes. nih.govnih.govnih.gov This will involve monitoring not just the reduction in disease burden but also the modulation of relevant biomarkers.

Computational Chemistry and Molecular Modeling for Structure-Function Predictions

Computational approaches are becoming indispensable in modern drug discovery and will be pivotal in guiding the rational design of novel analogues of this compound. These methods can predict how chemical modifications will affect the compound's ability to bind to a biological target, thereby prioritizing the synthesis of the most promising candidates.

Key future applications include:

Molecular Docking and Virtual Screening: Using the known structures of potential protein targets (e.g., viral polymerases, bacterial enzymes, protein kinases), large virtual libraries of this compound derivatives can be screened in silico to predict their binding affinity and mode. This approach has been successfully used to identify selective inhibitors for PI3K isoforms based on a purine scaffold. mdpi.com

Structure-Activity Relationship (SAR) Studies: Computational models can help elucidate the relationship between the structure of a molecule and its biological activity. By analyzing a series of analogues, models can identify which chemical features (e.g., specific substitutions, stereochemistry) are critical for potency and selectivity.

Prediction of Physicochemical Properties: Molecular modeling can predict properties like solubility, lipophilicity (XlogP), and collision cross-section, which influence a drug's pharmacokinetic behavior. uni.lu This allows for the in silico optimization of drug-like properties before committing to chemical synthesis.

Quantum Mechanics (QM) Calculations: QM methods can provide deep insights into the electronic structure of the molecule, helping to understand its reactivity and the nature of its interactions with a target protein at an atomic level. This can be particularly useful for understanding tautomeric equilibria, which can be critical for receptor recognition. researchgate.net

| Computational Technique | Application in Research | Example Finding/Prediction |

| Virtual Screening | Identify potential inhibitors from a library of derivatives for a specific target. | Identification of selective ligands for PI3Kα and PI3Kγ isoforms. mdpi.com |

| Molecular Dynamics | Simulate the dynamic interaction between the ligand and its target over time. | Elucidate stable binding modes and key intermolecular interactions. |

| QSAR Modeling | Correlate chemical structure with biological activity to guide optimization. | Determine that lipophilicity at the C-6 position of purine influences N9/N7 alkylation ratios. researchgate.net |

| ADME Prediction | Predict drug-like properties to filter out candidates with poor pharmacokinetics. | Calculated XlogP and predicted collision cross-section values for the parent compound. uni.lu |

Development of Novel Therapeutic and Diagnostic Agents

The structural similarity of this compound to natural purines makes it a privileged scaffold for developing new medicines. academie-sciences.fr The adenine core is found in numerous approved antiviral drugs. nih.gov Research will continue to build on this foundation to create new therapeutic and diagnostic tools.

Emerging directions include:

Antiviral Agents: A primary focus will remain on developing new antiviral agents. By mimicking natural nucleosides, analogues of this compound could act as chain terminators for viral DNA or RNA polymerases, a mechanism proven effective against viruses like HIV and HBV. nih.gov

Anticancer Agents: The purine scaffold is a key component of many kinase inhibitors used in oncology. academie-sciences.fr Analogues could be designed to selectively target kinases that are overactive in cancer cells. Furthermore, conjugates with other molecules, like metallacarboranes, have shown promise in overcoming chemoresistance in cancer cells, an avenue that could be explored for this compound. nih.gov

Antibacterial and Antimycobacterial Agents: The synthesis of purine conjugates with amino acids has yielded compounds with moderate activity against Mycobacterium tuberculosis. nih.gov This suggests a promising future for developing novel antibiotics based on the this compound framework, potentially targeting unique aspects of bacterial purine metabolism.

Peptide Nucleic Acid (PNA) Monomers: this compound is a key building block for the adenine monomer used in creating Peptide Nucleic Acids (PNAs). researchgate.netmdpi.com PNAs are synthetic DNA mimics with a peptide-like backbone that can bind to natural nucleic acids with high affinity and specificity. Future research will leverage this to create PNAs for applications in diagnostics, gene-targeting therapies, and molecular biology research.

Integration into Multidisciplinary Research Platforms

The full potential of this compound will be realized through its integration into broader, multidisciplinary research efforts that bridge chemistry, biology, and medicine.

Future platforms will likely involve:

Chemical Biology Tool Development: Using the compound as a base to develop chemical probes to study biological processes. For example, by attaching fluorescent tags or biotin, researchers can create tools to visualize and isolate the proteins and nucleic acids that interact with the adenine scaffold within cells. academie-sciences.fr

Systems Biology Approaches: Combining experimental data from proteomics and metabolomics with computational modeling to understand the system-wide effects of the compound. This involves measuring changes in the levels of numerous proteins and metabolites within a cell or organism upon treatment, providing a holistic view of its mechanism of action and potential off-target effects. frontiersin.org

High-Throughput Screening Platforms: Integrating the synthesis of diverse libraries of analogues with automated, high-throughput biological screening assays. This will accelerate the discovery of new lead compounds for various diseases by rapidly testing thousands of derivatives for desired activities.

Translational Research Pipelines: Establishing a seamless pipeline from initial compound design and synthesis, through computational and in vitro testing, to in vivo animal studies and eventually, clinical trials. This integrated approach is essential to translate basic scientific discoveries into tangible therapeutic benefits.

By pursuing these interconnected research directions, the scientific community can unlock the full potential of this compound, transforming this versatile chemical scaffold into novel tools and therapies that address significant challenges in human health.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (6-Amino-9H-purin-9-yl)acetic acid, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous purine derivatives are synthesized by reacting adenine derivatives with activated acetic acid precursors under anhydrous conditions . Purification is achieved using reversed-phase HPLC (RP-HPLC) with C18 columns, as demonstrated for structurally related nucleoside analogs . Purity validation requires LC-MS (ESI+) and HRMS to confirm molecular ion peaks (e.g., m/z 517 [M+H]+) and isotopic patterns .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the purine core and acetic acid sidechain. Key signals include δ ~8.3 ppm (purine H-8) and δ ~4.0 ppm (acetic acid methylene) .

- Mass Spectrometry : ESI-MS and HRMS confirm molecular weight and fragmentation patterns. For example, HRMS data for similar compounds show <5 ppm mass accuracy .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and hydrogen bonding networks .

Q. How can researchers validate the compound’s stability under experimental conditions?

- Methodological Answer : Stability studies involve:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 3–9) and monitor degradation via HPLC at 254 nm.

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Light Sensitivity : Conduct accelerated photostability tests under UV/visible light .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., low-resolution structures) be resolved?

- Methodological Answer : For low-resolution X-ray

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning ratios .

- Molecular Graphics : ORTEP-3 visualizes electron density maps, aiding in manual adjustments of atomic positions .

- Complementary Techniques : Pair crystallography with DFT calculations to validate bond lengths and angles .

Q. What experimental designs are optimal for evaluating antiviral activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC against viral polymerases (e.g., HIV-1 reverse transcriptase) using H-labeled dNTPs .

- Cell-Based Assays : Use plaque reduction assays in infected cell lines (e.g., MT-4 cells) with cytotoxicity controls (CC) .

- Mechanistic Studies : Employ P NMR to track phosphorylation steps, critical for prodrug activation .

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer :

- Replication : Standardize assay protocols (e.g., ATP concentration in kinase assays).

- Batch Analysis : Compare multiple synthetic batches for purity (>98% by HPLC) and enantiomeric excess (if chiral) .

- Meta-Analysis : Cross-reference with structural analogs (e.g., Tenofovir derivatives) to identify substituent-activity relationships .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing scale-up batches?

- Answer :

- Side Reactions : Protect the 6-amino group of purine with tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted acylation .

- Solvent Optimization : Replace THF with DMF for higher solubility during coupling reactions.

- Purification : Use preparative HPLC with trifluoroacetic acid (TFA) in the mobile phase to improve peak resolution .

Q. How to validate the compound’s interaction with target proteins?

- Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (, ) with immobilized viral proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Molecular Docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|